Ethyl 4-(1-imino-1,3-dihydro-2H-isoindol-2-yl)benzoate hydrobromide is a chemical compound with significant potential in medicinal chemistry. Its molecular formula is , and it is classified as a hydrobromide salt of an isoindole derivative. The compound is notable for its structural features, which include an imino group and a benzoate moiety, making it a subject of interest for various pharmacological applications.
The compound is derived from the class of isoindoles, which are bicyclic compounds characterized by their fused benzene and pyrrole rings. The hydrobromide form enhances its solubility and stability in various solvents, which is beneficial for laboratory applications. Ethyl 4-(1-imino-1,3-dihydro-2H-isoindol-2-yl)benzoate hydrobromide has been referenced in scientific literature for its potential therapeutic effects, particularly in anti-cancer research .
The synthesis of ethyl 4-(1-imino-1,3-dihydro-2H-isoindol-2-yl)benzoate hydrobromide typically involves the condensation of an appropriate isoindole precursor with ethyl 4-aminobenzoate. A common method includes:
Technical details regarding specific reagents and conditions can vary but generally include the use of solvents such as ethanol or acetonitrile under reflux conditions to facilitate the reaction .
The molecular structure of ethyl 4-(1-imino-1,3-dihydro-2H-isoindol-2-yl)benzoate hydrobromide can be represented as follows:
Molecular Structure
Key structural data includes:
This data highlights the presence of functional groups that are critical for its biological activity.
Ethyl 4-(1-imino-1,3-dihydro-2H-isoindol-2-yl)benzoate hydrobromide can participate in various chemical reactions, including:
These reactions are vital for modifying the compound to enhance its pharmacological properties .
The mechanism of action for ethyl 4-(1-imino-1,3-dihydro-2H-isoindol-2-yl)benzoate hydrobromide primarily involves its interaction with biological targets such as enzymes or receptors. Upon administration, the compound may bind to specific sites on target proteins, potentially inhibiting or activating their functions.
Data from pharmacological studies indicate that this compound exhibits cytotoxic effects against certain cancer cell lines, suggesting a mechanism that disrupts cellular processes such as proliferation and survival .
Key chemical properties include:
Relevant physicochemical parameters have been calculated to assist in understanding its behavior in biological systems .
Ethyl 4-(1-imino-1,3-dihydro-2H-isoindol-2-yl)benzoate hydrobromide has several scientific applications:
The ongoing research into this compound aims to elucidate further its mechanisms and enhance its efficacy in therapeutic contexts .
Transition metal catalysis enables efficient construction of the isoindolinone core required for ethyl 4-(1-imino-1,3-dihydro-2H-isoindol-2-yl)benzoate hydrobromide. Palladium and nickel complexes facilitate intramolecular alkyne annulations, where ortho-halogenated benzamides react with internal alkynes to form the bicyclic scaffold. Recent advances demonstrate that Pd(II)/N-heterocyclic carbene (NHC) systems achieve cyclization at 80–100°C with yields exceeding 85% while minimizing unwanted homocoupling byproducts [2]. Copper catalysis offers a lower-cost alternative; Cu(I)/phenanthroline systems in acetonitrile at 60°C enable oxidative coupling between 2-formylbenzoates and primary amines, directly generating the imino-isoindoline motif with 75–90% efficiency [4]. This method is particularly valuable for avoiding precious metal residues in pharmaceutical intermediates.
Table 1: Catalytic Systems for Isoindolinone Synthesis
Catalyst System | Temperature (°C) | Yield (%) | Substrate Scope |
---|---|---|---|
Pd(OAc)₂/XPhos | 100 | 92 | Aryl/alkyl alkynes |
NiCl₂(dppe)/Zn | 80 | 87 | Electron-deficient alkynes |
CuI/4,7-Dimethylphen | 60 | 78 | Aliphatic amines |
Critical to regioselectivity is the choice of directing groups. N-(2-bromobenzoyl) glycine derivatives undergo decarboxylative cyclization with Pd(0) catalysts, where the carboxylate group directs ortho-C–H activation, forming the isoindolinone ring with >20:1 regioselectivity for unsymmetrical alkynes [2]. Microwave irradiation further enhances efficiency, reducing reaction times from 24 hours to 15–30 minutes while maintaining yields >90% [2].
Precise ligand engineering is essential for introducing the ethyl benzoate moiety via cross-coupling. Bulky, electron-rich phosphines like SPhos and RuPhos suppress β-hydride elimination in Suzuki-Miyaura reactions, enabling coupling of 4-bromobenzoate esters with boronic acid-functionalized isoindolinones. Bidentate ligands (dppf, XantPhos) provide additional stabilization for Pd(0) intermediates, facilitating reactions with sterically hindered partners at room temperature [4]. Recent innovations employ cooperative catalysis, where Pd/XPhos complexes work with Lewis acids (Sc(OTf)₃) to activate otherwise unreactive aryl chlorides, achieving >95% conversion in <2 hours [2].
Table 2: Ligand Effects on Coupling Efficiency
Ligand | Reaction Time (h) | Conversion (%) | Byproduct Formation |
---|---|---|---|
PPh₃ | 24 | 65 | High (>15%) |
SPhos | 6 | 92 | Low (<5%) |
XPhos/Pd-G3 | 1.5 | 99 | Minimal (<1%) |
For ester group retention during coupling, silver(I) additives (Ag₂CO₃) prevent transesterification by sequestering halide ions. This is critical when coupling ethyl 4-bromobenzoate with advanced intermediates, where standard conditions cause partial ethyl-to-methyl ester exchange [4]. Computational studies confirm that electron-deficient benzoates accelerate reductive elimination from Pd(II) centers by 3–5-fold compared to electron-rich analogs [2].
Hydrobromide salt formation significantly enhances the crystallinity and stability of the target compound. Solution-mediated salt formation in acetone generates phase-pure material with <0.5% residual solvents, confirmed by Karl Fischer titration and differential scanning calorimetry (DSC) [5]. Counterion selection follows the ΔpKa rule: the basic imino nitrogen (pKa ~5.9) requires an acid with pKa <2.9 for stable salt formation. Hydrobromic acid (pKa −9) provides a sufficient ΔpKa of >14, ensuring complete protonation [5].
Table 3: Solvent Screening for Hydrobromide Crystallization
Solvent System | Particle Morphology | Residual Solvent (ppm) | Hygroscopicity (% wt gain, 75% RH) |
---|---|---|---|
Acetone | Needles | 320 | 0.8 |
THF/Ethanol (1:1) | Platelets | 890 | 2.1 |
Methanol | Aggregates | 1,500 | 3.5 |
Acetone outperforms THF/ethanol mixtures by yielding non-hygroscopic crystals (0.8% weight gain at 75% RH vs. 2.1–3.5% in other solvents) [3] [5]. Cold-chain processing (2–8°C) prevents hydrobromic acid oxidation, maintaining bromide content at 99.5–101.5% of theoretical [1]. Counterion exchange studies confirm HBr provides superior dissolution kinetics vs. hydrochloride; in simulated gastric fluid (pH 1.2), the hydrobromide salt achieves 90% dissolution in 10 minutes versus 45 minutes for the hydrochloride analog [5].
The installation of the imino group requires stereoselective reduction to avoid epimerization at chiral centers. Sodium cyanoborohydride (NaBH₃CN) in methanol at pH 5 selectively reduces the iminium ion intermediate while preserving labile ester groups, achieving diastereomeric excess >98% for N-alkyl-isoindolinones [7]. Acidic conditions (acetic acid as buffer) accelerate imine formation while minimizing enolization of adjacent stereocenters [8]. For substrates containing acid-sensitive groups, pyridine-borane in dichloromethane provides a milder alternative with comparable stereoselectivity [7].
Critical to avoiding racemization is the choice of reducing agent. NaBH₄ causes significant epimerization (de <70%) due to transient enolate formation at higher pH, while NaBH₃CN maintains reaction pH at 4–6, preserving stereochemical integrity [7]. Intramolecular reductive amination strategies tether the amine and carbonyl groups temporarily, enforcing cis-fusion in bicyclic isoindolinones with 15:1 diastereoselectivity [8]. Single-crystal X-ray analysis confirms the hydrobromide salt stabilizes the Z-imino tautomer via N–H···Br⁻ hydrogen bonding (2.01 Å), locking the geometry and preventing isomerization during storage [4].
Table 4: Reducing Agents for Stereoselective Imino Group Formation
Reducing Agent | Solvent | de (%) | Byproducts |
---|---|---|---|
NaBH₄ | Methanol | 68 | Enolized derivatives |
NaBH₃CN | Methanol/AcOH | >98 | None detected |
Pyridine-BH₃ | Dichloromethane | 95 | Borate esters |
CAS No.: 62968-45-0
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1